1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid
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Overview
Description
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzene derivatives with thiadiazine precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux conditions in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.
Scientific Research Applications
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,3-dihydro-1H-benzimidazole: Shares a similar benzene ring structure but differs in the presence of an imidazole ring instead of a thiadiazine ring.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a benzimidazole core and additional functional groups.
Uniqueness
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiadiazine ring and the presence of both methyl and carboxylic acid groups
Properties
Molecular Formula |
C10H12N2O4S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
1,3-dimethyl-2,2-dioxo-4H-2λ6,1,3-benzothiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-11-6-8-5-7(10(13)14)3-4-9(8)12(2)17(11,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
KYFCBTPJLRHNOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)O)N(S1(=O)=O)C |
Origin of Product |
United States |
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